N'-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide
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Overview
Description
N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide is a complex organic compound featuring a combination of benzodiazole and acetohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and acetohydrazide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts like palladium or copper
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, copper catalysts, and palladium catalytic systems. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzodiazole compounds.
Scientific Research Applications
N’-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings .
Properties
Molecular Formula |
C23H17Cl2FN4OS |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2FN4OS/c24-16-10-8-15(9-11-16)13-30-21-7-2-1-6-20(21)28-23(30)32-14-22(31)29-27-12-17-18(25)4-3-5-19(17)26/h1-12H,13-14H2,(H,29,31)/b27-12- |
InChI Key |
FEAMEXBLGRKGDD-PPDIBHTLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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